Acridine, 2-methoxy-

Description

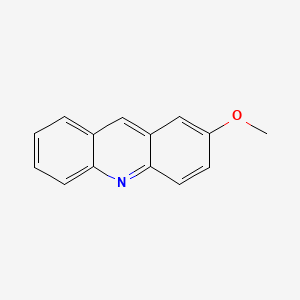

2-Methoxyacridine is a heterocyclic aromatic compound featuring a methoxy (-OCH₃) substituent at the C2 position of the acridine scaffold. This modification confers distinct electronic and steric properties compared to unsubstituted acridine or derivatives with alternative substituents. The methoxy group is electron-donating, which influences the compound’s reactivity, binding affinity, and biological activity . Its structural versatility allows for diverse functionalization at other positions (e.g., C6 or C9), enabling tailored interactions with biological targets.

Properties

CAS No. |

3295-60-1 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-methoxyacridine |

InChI |

InChI=1S/C14H11NO/c1-16-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)15-14/h2-9H,1H3 |

InChI Key |

NOIQZLIGXCQSEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC3=CC=CC=C3N=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Acridine Derivatives

Antiprion Activity: Role of Substituents

Studies on acridine-based antiprion agents reveal that the 2-methoxy and 6-chloro substituents are critical for activity. For example:

- Paradoxically, Compound 48 (unsubstituted acridine) exhibited comparable antiprion activity (EC₅₀ = 0.24 µM) to its substituted analog 7 (EC₅₀ = 0.51 µM), suggesting that while substituents enhance stability or specificity, other factors like side-chain composition also contribute .

Table 1: Antiprion Activity of Selected Acridines

| Compound | Substituents | EC₅₀ (µM) | Reference |

|---|---|---|---|

| 46 | 6-Cl, 2-OCH₃, 9-NH₂ | 0.24 | |

| 47 | Unsubstituted | Inactive | |

| 48 | Unsubstituted | 0.24 |

PDE5 Inhibition and Anticancer Activity

In PDE5 inhibition studies, 2-methoxyacridine derivatives outperform unsubstituted analogs:

- Compound 25 (2-methoxyacridine + unsubstituted benzylamino) showed an IC₅₀ of 3.61 µM, while Compound 1 (unsubstituted acridine) had an IC₅₀ of 9.33 µM, indicating a three-fold enhancement due to the methoxy group .

- Derivatives like 28 (2-methoxyacridine + 4-fluoro-benzyl) and 29 (2-methoxyacridine + 4-chloro-benzyl) exhibited >90% growth inhibition in cancer cell lines, suggesting synergistic effects between the methoxy group and halogenated benzyl moieties .

Table 2: PDE5 Inhibitory Activity

| Compound | Substituents | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1 | Unsubstituted acridine | 9.33 | |

| 25 | 2-OCH₃, unsubstituted | 3.61 | |

| 26 | 2-OCH₃, 4-CH₃-benzyl | 0.83 |

Antimalarial Hybrid Compounds

The 2-methoxy and 6-chloro substituents are pivotal in acridine-based antimalarials:

- Hybrid 38a (6-chloro-2-methoxyacridine + naphthalenediimide linker) showed IC₅₀ values of 3.65 nM (CQS 3D7) and 52.20 nM (CQR W2), surpassing chloroquine (CQ) in efficacy .

- Removal of these groups (e.g., in unsubstituted analogs) reduced antiplasmodial activity by >100-fold, confirming their role in target binding and heme-iron interaction .

Table 3: Antimalarial Activity of Acridine Hybrids

| Compound | Substituents | IC₅₀ (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 38a | 6-Cl, 2-OCH₃ + linker | 3.65 (CQS) | >1000 | |

| CQ | Chloroquine | 12.56 | 430.60 (CQR) |

Structural and Electronic Comparisons

- Positional Isomerism: In anilinoacridines (e.g., o-AMSA vs. m-AMSA), the orientation of the methoxy group relative to the acridine plane affects DNA intercalation and cytotoxicity. m-AMSA’s methoxy group aligns away from the acridine, enhancing solubility and activity .

- Electron-Donating vs. Withdrawing Groups : The 2-methoxy group’s electron-donating nature contrasts with 6-chloro’s electron-withdrawing effect, creating a polarized scaffold that enhances interactions with hydrophobic pockets in enzymes like PDE5 or PrPˢᶜ .

Key Research Findings and Implications

Substituent Synergy: The 2-methoxy group synergizes with 6-chloro or benzylamino modifications to boost target affinity and metabolic stability .

Therapeutic Index : Derivatives with 2-methoxy substitutions often exhibit lower cytotoxicity (e.g., SI >1000 in antimalarial hybrids), making them promising leads .

Contradictory Observations : Unsubstituted acridines (e.g., Compound 48) can retain activity, suggesting that substituent effects are context-dependent and influenced by side-chain chemistry .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-methoxyacridine derivatives?

Methodological Answer: Synthesis optimization requires attention to regioselectivity in methoxy group introduction. Techniques like Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized acridine cores are common . Purification via column chromatography (silica gel, gradient elution) and characterization via / NMR (e.g., verifying methoxy proton resonance at δ 3.8–4.0 ppm) are critical. X-ray crystallography (as in Acta Crystallographica studies) can confirm planar structure and intercalation potential .

Q. How can structural discrepancies in 2-methoxyacridine derivatives be resolved across studies?

Methodological Answer: Cross-validate data using orthogonal techniques:

- Crystallography : Compare bond lengths/angles with deposited structures (e.g., CCDC entries) .

- Spectroscopy : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and UV-Vis to assess π-π* transitions indicative of planar aromatic systems .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electronic properties and reconcile conflicting reactivity reports .

Q. What experimental protocols are recommended for assessing DNA-binding affinity of 2-methoxyacridine?

Methodological Answer:

- UV-Vis titration : Monitor hypochromicity/shifts in λmax upon adding DNA (e.g., calf thymus DNA) to calculate binding constants () .

- Fluorescence quenching : Use ethidium bromide displacement assays to quantify intercalation efficiency .

- Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by ligand binding .

Advanced Research Questions

Q. How does the 2-methoxy substituent influence the dual-stage antimalarial activity of acridine derivatives?

Methodological Answer: The methoxy group enhances lipophilicity, improving parasite membrane penetration. In vitro assays against Plasmodium falciparum strains (e.g., W2) show IC50 values <50 nM when paired with chloro substituents, likely due to increased DNA affinity and reduced efflux . Advanced studies should:

Q. What strategies address contradictory data on 2-methoxyacridine’s cytotoxicity in cancer vs. normal cells?

Methodological Answer:

- Dose-response profiling : Use MTT assays across multiple cell lines (e.g., HeLa, MCF-7, HEK293) to establish therapeutic windows .

- Mechanistic studies : Conduct Annexin-V/PI staining to differentiate apoptosis vs. necrosis and Western blotting for caspase-3 activation .

- Redox profiling : Measure ROS generation (e.g., DCFH-DA assay) to clarify if cytotoxicity is oxidative stress-dependent .

Q. How can 2-methoxyacridine derivatives be engineered to overcome drug resistance in chemotherapeutics?

Methodological Answer:

- Structural hybridization : Conjugate with inhibitors of efflux pumps (e.g., verapamil-like motifs) to bypass MDR1-mediated resistance .

- Dual-targeting design : Incorporate moieties that inhibit topoisomerase II (e.g., epirubicin analogs) alongside intercalation .

- Synergy screening : Use Chou-Talalay combination indices with clinical agents (e.g., doxorubicin) via SynergyFinder software .

Q. What experimental designs mitigate artifacts in fluorescence-based cell viability assays using acridine orange?

Methodological Answer:

- Control for pH sensitivity : Maintain buffer pH 7.4, as acridine orange fluorescence shifts with acidity .

- Quenching correction : Include unstained controls and validate with alternative dyes (e.g., propidium iodide) .

- Image analysis standardization : Use ImageJ macros for consistent thresholding in fluorescence microscopy data .

Methodological Resources

- Structural validation : Refer to Acta Crystallographica Section E for crystallographic data .

- Biological assays : Follow protocols from antimalarial (e.g., W2 strain IC50 testing) and anticancer studies (e.g., Annexin-V staining) .

- Data interpretation : Apply FINER criteria to evaluate research questions and PICO frameworks for hypothesis-driven designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.